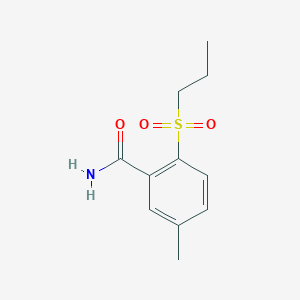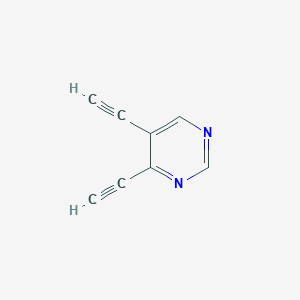
4,5-Diethynylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Diethynylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 The presence of ethynyl groups at positions 4 and 5 makes this compound a unique and reactive molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethynylpyrimidine typically involves the introduction of ethynyl groups into a pyrimidine ring. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated pyrimidine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions: 4,5-Diethynylpyrimidine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethynyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products:
Oxidation: Formation of pyrimidine-4,5-dione derivatives.
Reduction: Formation of 4,5-dihydropyrimidine derivatives.
Substitution: Formation of 4,5-dihalo or 4,5-dialkylpyrimidine derivatives.
科学研究应用
4,5-Diethynylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 4,5-Diethynylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function. The pyrimidine ring can also participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
4,5-Diethynylpyrimidine can be compared with other pyrimidine derivatives, such as:
4,6-Diethynylpyrimidine: Similar structure but with ethynyl groups at positions 4 and 6. It may exhibit different reactivity and applications.
5-Ethynylpyrimidine: Contains a single ethynyl group at position 5. It is less reactive compared to this compound.
4,5-Diaminopyrimidine: Contains amino groups instead of ethynyl groups. It has different chemical properties and applications, particularly in medicinal chemistry as a dihydrofolate reductase inhibitor.
The unique positioning of the ethynyl groups in this compound provides distinct reactivity and potential for diverse applications, setting it apart from other pyrimidine derivatives.
属性
分子式 |
C8H4N2 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
4,5-diethynylpyrimidine |
InChI |
InChI=1S/C8H4N2/c1-3-7-5-9-6-10-8(7)4-2/h1-2,5-6H |
InChI 键 |
CSZMVLCFYLTARW-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CN=CN=C1C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13454856.png)
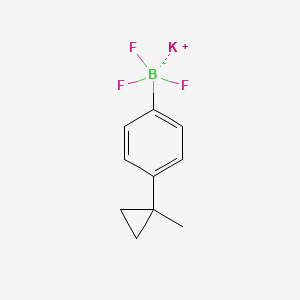
amino}phenyl)propanoic acid](/img/structure/B13454869.png)
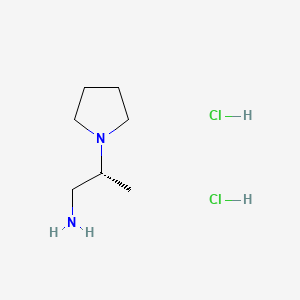
![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)
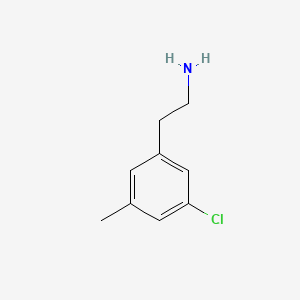
![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)


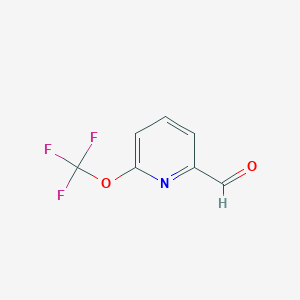
![tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate](/img/structure/B13454913.png)
![2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13454917.png)
amine dihydrochloride](/img/structure/B13454921.png)
